molecular formula C12H24N2O3 B13017179 Tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B13017179
M. Wt: 244.33 g/mol
InChI Key: XSVPGEXRRXNCQO-UHFFFAOYSA-N
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Description

Tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, an ethylamino group, and a hydroxyethyl group attached to an azetidine ring

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-13-12(6-7-15)8-14(9-12)10(16)17-11(2,3)4/h13,15H,5-9H2,1-4H3

InChI Key

XSVPGEXRRXNCQO-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CN(C1)C(=O)OC(C)(C)C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl, ethylamino, and hydroxyethyl groups are introduced through various substitution reactions.

    Final Coupling: The final step involves coupling the functionalized azetidine ring with tert-butyl chloroformate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced azetidine rings, and substituted azetidine compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl3-(ethylamino)-3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The ethylamino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, leading to specific effects. The azetidine ring may also play a role in the compound’s activity by providing a rigid framework that influences its binding properties.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists. Further exploration of its properties and applications may lead to new discoveries and advancements in these fields.

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